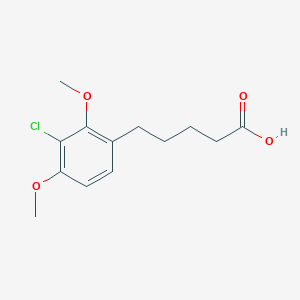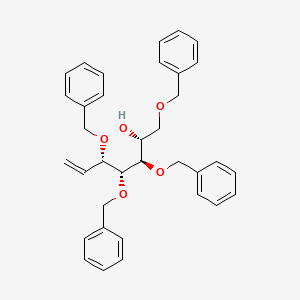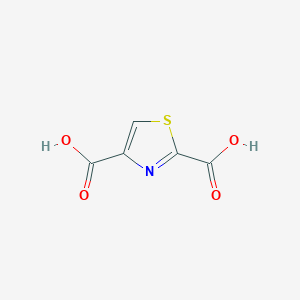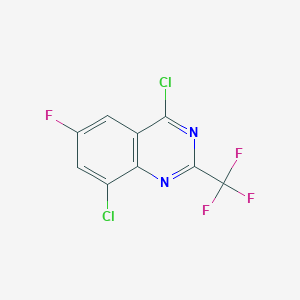
Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate is a chemical compound that belongs to the class of nicotinates. It is characterized by the presence of chlorine, fluorine, and methyl groups attached to a nicotinic acid ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate typically involves the esterification of the corresponding nicotinic acid derivative. One common method includes the reaction of 2,6-dichloro-5-fluoro-4-methylnicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an ester linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,4-dichloro-5-fluorobenzoate
- Ethyl 2,6-dichloro-5-fluoro-4-methylnicotinate
- Methyl nicotinate
Uniqueness
Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the nicotinate structure. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C8H6Cl2FNO2 |
|---|---|
Poids moléculaire |
238.04 g/mol |
Nom IUPAC |
methyl 2,6-dichloro-5-fluoro-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H6Cl2FNO2/c1-3-4(8(13)14-2)6(9)12-7(10)5(3)11/h1-2H3 |
Clé InChI |
CQNZEMNHUKNTQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=C1F)Cl)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13659466.png)
![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)


![5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13659481.png)
